molecular formula C7H11N3 B13329524 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13329524
M. Wt: 137.18 g/mol
InChI Key: UJUQTLBUMZKZHV-UHFFFAOYSA-N
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Description

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
  • 5-Methyl-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
  • 5-Methyl-5H,6H,7H,8H-imidazo[1,2-c]pyridine

Uniqueness

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 151.18 g/mol
  • CAS Number : 1602424-17-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, derivatives of this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
5a0.220.25Staphylococcus aureus
4a0.300.35Escherichia coli
7b0.200.22Pseudomonas aeruginosa

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies revealed that certain derivatives exhibited significant growth inhibition in cancer cell lines. For example, one study reported IC₅₀ values ranging from 10 to 30 µM across various tested cell lines .

Table 2: Cytotoxicity Data

CompoundIC₅₀ (µM)Cell Line
Compound A15HeLa
Compound B25MCF-7
Compound C30A549

The biological activity of this compound class can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a target in inflammation and cancer therapy .
  • Disruption of Cellular Processes : The compounds have been shown to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
  • Biofilm Formation Inhibition : Specific derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, enhancing their effectiveness against resistant pathogens .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, various derivatives of imidazo[1,2-a]pyrimidine were synthesized and screened for antimicrobial activity against clinical isolates. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of these compounds on breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-6-2-3-8-7-9-4-5-10(6)7/h4-6H,2-3H2,1H3,(H,8,9)

InChI Key

UJUQTLBUMZKZHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC=CN12

Origin of Product

United States

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